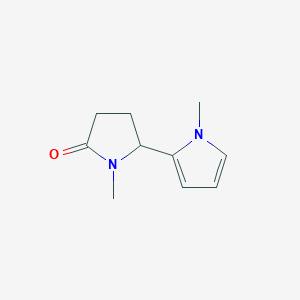
1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one is an organic compound with the molecular formula C10H14N2O. It is a derivative of pyrrolidinone, featuring a pyrrole ring substituted with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one typically involves the reaction of pyrrolidinone with methylating agents such as methyl iodide or methyl bromide. The reaction conditions often include the use of a base like sodium hydroxide or potassium carbonate to facilitate the methylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the methyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-pyrrolidinone: A similar compound with a single methyl group on the pyrrolidinone ring.
N-Methyl-2-pyrrolidone: Another derivative of pyrrolidinone with a methyl group on the nitrogen atom.
Uniqueness
1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
13950-22-6 |
|---|---|
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-methyl-5-(1-methylpyrrol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-11-7-3-4-8(11)9-5-6-10(13)12(9)2/h3-4,7,9H,5-6H2,1-2H3 |
Clé InChI |
RSPGYZFTMZIFEC-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1C2CCC(=O)N2C |
SMILES canonique |
CN1C=CC=C1C2CCC(=O)N2C |
Synonymes |
1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















